molecular formula C9H10Cl2O2S B13524404 4-Chloro-3-isopropylbenzenesulfonyl chloride

4-Chloro-3-isopropylbenzenesulfonyl chloride

Cat. No.: B13524404
M. Wt: 253.14 g/mol
InChI Key: BLNRADCZWOEJCV-UHFFFAOYSA-N
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Description

4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O2S. It is a derivative of benzene, characterized by the presence of a sulfonyl chloride group, a chlorine atom, and an isopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-isopropylbenzenesulfonyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and biological modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of both a chlorine atom and an isopropyl group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical transformations .

Properties

Molecular Formula

C9H10Cl2O2S

Molecular Weight

253.14 g/mol

IUPAC Name

4-chloro-3-propan-2-ylbenzenesulfonyl chloride

InChI

InChI=1S/C9H10Cl2O2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3

InChI Key

BLNRADCZWOEJCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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